REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:15])=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([N:18]([CH2:26][CH3:27])[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[CH:20]=1)[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[CH3:25][C:21]1[CH:20]=[C:19]([N:18]([CH2:16][CH3:17])[CH2:26][CH3:27])[CH:24]=[CH:23][C:22]=1[C:11]([C:6]1[C:5]([Cl:13])=[C:4]([Cl:14])[C:3]([Cl:15])=[C:2]([Cl:1])[C:7]=1[C:8]([OH:10])=[O:9])=[O:12] |f:2.3.4.5|
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Name
|
|
Quantity
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21.4 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
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Name
|
|
Quantity
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41 g
|
Type
|
reactant
|
Smiles
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C(C)N(C1=CC(=CC=C1)C)CC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated (75°-95° C.) during one to two hours
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Type
|
CUSTOM
|
Details
|
The o-dichlorobenzene layer was separated
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Type
|
DISTILLATION
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Details
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steam distilled
|
Type
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TEMPERATURE
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Details
|
The residue was heated with dilute sulfuric acid
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Type
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ADDITION
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Details
|
The mixture was poured onto ice
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Type
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TEMPERATURE
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Details
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The resulting oil was heated in concentrated sulfuric acid
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Type
|
CUSTOM
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Details
|
Dilution with water and purification of the product with toluene and hexane
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Name
|
|
Type
|
product
|
Smiles
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CC1=C(C(=O)C2=C(C(=O)O)C(=C(C(=C2Cl)Cl)Cl)Cl)C=CC(=C1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |